

CAS number and molecular weight of Methyl 7-methyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 7-methyl-1H-indole-3-carboxylate

Cat. No.: B1420790

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An In-depth Technical Guide to **Methyl 7-methyl-1H-indole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-methyl-1H-indole-3-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.^[1] This particular derivative, functionalized with a methyl group at the 7-position and a methyl ester at the 3-position, serves as a valuable building block in synthetic chemistry. Its strategic placement of functional groups allows for further molecular elaboration, making it a key intermediate in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications in the field of drug discovery.

Physicochemical and Structural Properties

The fundamental properties of **Methyl 7-methyl-1H-indole-3-carboxylate** are summarized below. This data is critical for its identification, handling, and use in synthetic protocols.

Property	Value	Source
CAS Number	773134-49-9	[2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[2]
Molecular Weight	189.21 g/mol	[2]
IUPAC Name	methyl 7-methyl-1H-indole-3-carboxylate	[3]
Linear Formula	C ₁₁ H ₁₁ NO ₂	
Isomeric SMILES	<chem>CC1=C2C(=CC=C1)C(=CN2)C(=O)OC</chem>	[2]

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted indoles exist, a common and effective method for preparing compounds like **Methyl 7-methyl-1H-indole-3-carboxylate** is through a variation of the Fischer indole synthesis or modern palladium-catalyzed cyclization reactions.[4] The Fischer synthesis, for instance, involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Plausible Synthetic Pathway: Fischer Indole Synthesis

A logical approach involves the reaction of (2-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst. The choice of these starting materials directly leads to the desired 7-methyl and 3-carboxylate substitution pattern on the indole ring.

Experimental Protocol (Generalized)

- Hydrazone Formation:
 - Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
 - Add a base (e.g., sodium acetate) to liberate the free hydrazine.
 - Add methyl pyruvate dropwise to the solution at room temperature and stir for 1-2 hours to form the corresponding hydrazone intermediate. The reaction progress can be monitored

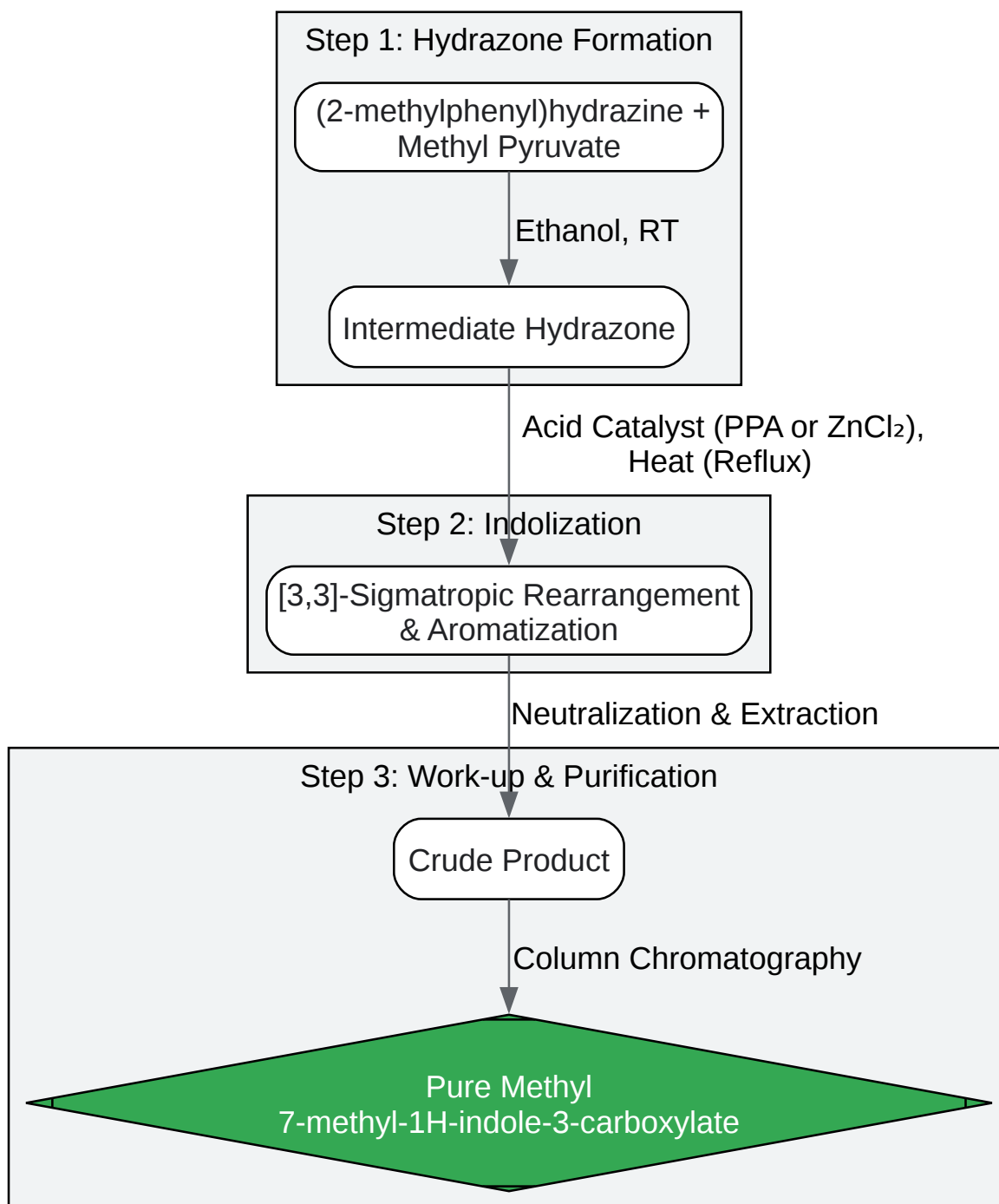
by Thin Layer Chromatography (TLC).

- Indolization (Cyclization):
 - To the hydrazone mixture, add a catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl_2) is often effective for this cyclization step.
 - Heat the reaction mixture under reflux. The temperature and time (typically 2-8 hours) are critical and depend on the specific substrate and catalyst used. This step facilitates the [5,5]-sigmatropic rearrangement characteristic of the Fischer synthesis.
 - Monitor the disappearance of the hydrazone intermediate by TLC.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water or a basic solution to neutralize the acid.
 - The crude product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **Methyl 7-methyl-1H-indole-3-carboxylate**.

Causality in Experimental Design:

- Choice of Hydrazine: Using (2-methylphenyl)hydrazine is the key decision that ensures the final indole product is substituted at the 7-position.
- Choice of Carbonyl: Methyl pyruvate provides the necessary carbon backbone and the pre-installed methyl ester at what will become the 3-position of the indole.
- Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the tautomerization and subsequent [5,5]-sigmatropic rearrangement that drives the cyclization

and formation of the indole ring.



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Caption: Generalized workflow for the Fischer Indole Synthesis.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized **Methyl 7-methyl-1H-indole-3-carboxylate** is achieved through a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.^{[6][7]}

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - A singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).
 - A singlet for the proton at the 2-position of the indole ring.
 - Multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene portion of the indole core.
 - A singlet for the methyl ester (–OCH₃) protons (approx. 3.8-4.0 ppm).
 - A singlet for the 7-methyl (Ar–CH₃) protons (approx. 2.4-2.6 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals.
 - A signal for the ester carbonyl carbon (C=O) in the downfield region (approx. 165 ppm).
 - Signals for the eight aromatic/heterocyclic carbons. The quaternary carbons (C3, C3a, C7, C7a) will be identifiable by their lack of signal in a DEPT-135 experiment.^[7]
 - A signal for the methyl ester carbon (–OCH₃).
 - A signal for the 7-methyl carbon (–CH₃).
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **Methyl 7-methyl-1H-indole-3-carboxylate** (C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at m/z = 189.21. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.^[4]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups.
 - A sharp peak around 3300-3400 cm^{-1} corresponding to the N-H stretch of the indole.
 - A strong, sharp peak around 1700-1720 cm^{-1} for the C=O stretch of the ester.
 - Peaks in the 1400-1600 cm^{-1} region for C=C stretching in the aromatic ring.

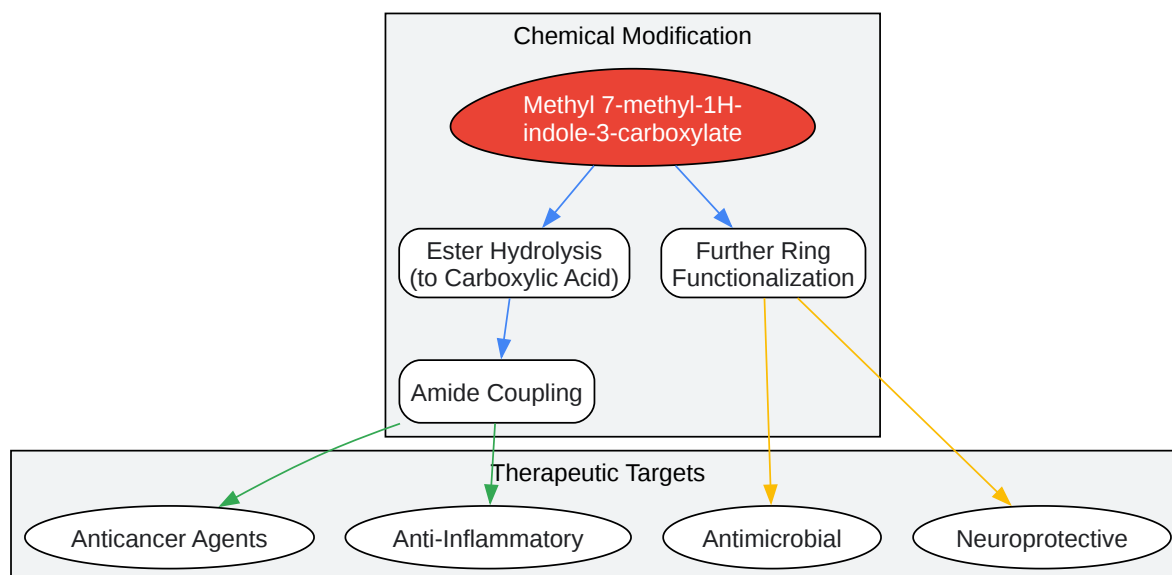
Applications in Research and Drug Development

The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[8\]](#)

Strategic Importance of Functional Groups:

- The Indole Core: Provides a rigid, planar scaffold that can effectively interact with biological targets through π -stacking and hydrogen bonding.
- 3-Carboxylate Group: This ester is a versatile chemical handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, peptides, or other functional groups to modulate activity, selectivity, and pharmacokinetic properties.
- 7-Methyl Group: The introduction of a methyl group can have profound effects on a molecule's biological profile.[\[9\]](#) It can enhance binding affinity by occupying a hydrophobic pocket in a target protein, block metabolic degradation at that position to improve drug stability, and influence the overall conformation of the molecule.[\[9\]](#)

This compound is therefore not an end-product but a strategic intermediate. Researchers can utilize it in fragment-based drug design or as a starting point for building more complex molecules targeting kinases, tubulin, or other enzymes implicated in disease.[\[1\]](#)



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Caption: Potential modification pathways and therapeutic applications.

Conclusion

Methyl 7-methyl-1H-indole-3-carboxylate is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its characterized physicochemical properties, established synthetic logic, and the strategic value of its functional groups make it a powerful tool for researchers. A thorough understanding of its synthesis and spectroscopic profile enables its confident use in the development of novel, complex molecules with potential therapeutic applications, continuing the long and successful history of the indole scaffold in drug discovery.

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